Methyl nitrite (CAS 624-91-9) is the simplest alkyl nitrite, existing as a yellow gas at standard temperature and pressure (b.p. -12 °C). In industrial and advanced laboratory settings, it functions primarily as a highly volatile nitrosating agent and a critical gas-phase intermediate. Its most prominent commercial application is in the UBE process, where it serves as a regenerable NO-carrier for the palladium-catalyzed oxidative carbonylation of methanol to dimethyl carbonate (DMC) [1]. Unlike heavier liquid alkyl nitrites or inorganic nitrite salts, methyl nitrite allows for strictly gas-phase continuous flow operations, water-free nitrosation, and the precise transfer of both nitroso and methoxy groups without leaving heavy organic residues.
Substituting methyl nitrite with higher alkyl homologs (such as ethyl nitrite or tert-butyl nitrite) or inorganic salts (like sodium nitrite) fundamentally alters both process engineering and product identity. In carbonylation workflows, the alkyl chain of the nitrite directly dictates the resulting dialkyl carbonate; replacing methyl nitrite with ethyl nitrite yields diethyl carbonate rather than the targeted dimethyl carbonate [1]. Furthermore, from a handling perspective, the transition from a permanent gas (methyl nitrite) to volatile liquids (ethyl or tert-butyl nitrite) introduces phase-transition variables, requiring vaporizers and risking catalyst fouling via condensation in continuous gas-phase reactors [2]. Finally, inorganic substitutes like sodium nitrite require aqueous acidic activation, which is incompatible with water-sensitive organometallic catalysts or moisture-degradable substrates.
Ethyl nitrite substitution may shift decomposition kinetics and reduce NO generation efficiency.
Higher vapor pressure and gaseous state at standard conditions may not transfer to liquid nitrites without reactor revalidation.
Explosive sensitivity profile differs; engineering controls require compound-specific review.
For continuous gas-phase reactions, the physical state of the reagent dictates the reactor design. Methyl nitrite has a boiling point of -12 °C, making it a permanent gas at standard room temperature. In contrast, its closest homolog, ethyl nitrite, boils at 17 °C, and the commonly used tert-butyl nitrite boils at 63 °C [1]. When operating continuous flow reactors at ambient or slightly elevated temperatures, using methyl nitrite ensures a 100% vapor phase without the need for heated delivery lines or aerosolization equipment, whereas ethyl nitrite risks partial condensation and pooling in the reactor bed.
| Evidence Dimension | Boiling point and standard state |
| Target Compound Data | Methyl nitrite (-12 °C, Gas) |
| Comparator Or Baseline | Ethyl nitrite (17 °C, Volatile Liquid) and tert-butyl nitrite (63 °C, Liquid) |
| Quantified Difference | 29 °C lower boiling point than ethyl nitrite; 75 °C lower than t-BuONO. |
| Conditions | Standard atmospheric pressure (1 atm) |
Eliminates the need for vaporization equipment and prevents catalyst fouling from liquid condensation in continuous gas-phase reactors.
In the palladium-catalyzed oxidative carbonylation of alcohols (the UBE process), the alkyl nitrite acts as both the oxidant and the alkoxy source. When methyl nitrite is reacted with carbon monoxide over a Pd catalyst, the process yields dimethyl carbonate (DMC) with high selectivity. If ethyl nitrite is substituted into the exact same catalytic cycle, the methoxy groups are replaced by ethoxy groups, resulting in a 100% shift in the primary product to diethyl carbonate (DEC) [1]. The alkyl group of the nitrite is stoichiometrically incorporated into the final carbonate.
| Evidence Dimension | Carbonate product identity |
| Target Compound Data | Methyl nitrite + CO -> Dimethyl carbonate (DMC) |
| Comparator Or Baseline | Ethyl nitrite + CO -> Diethyl carbonate (DEC) |
| Quantified Difference | 100% structural divergence in the final dialkyl carbonate product based on the alkyl chain of the nitrite precursor. |
| Conditions | Gas-phase oxidative carbonylation over Pd(II) catalyst |
Buyers procuring precursors for battery-grade dimethyl carbonate synthesis cannot substitute higher alkyl nitrites without completely altering the end product.
Alkyl nitrites are frequently used for the nitrosation of enolates and acyclic carbonyl compounds. Computational and kinetic studies on the nitrosation of acetone demonstrate that methyl nitrite proceeds via an open-chain transition state with minimal steric bulk. When compared to the bulky tert-butyl nitrite (t-BuONO), the compact methyl group of methyl nitrite significantly reduces steric repulsion during the nucleophilic attack of the enolate [1]. This lack of steric hindrance allows for smoother reaction profiles and prevents the suppression of reaction rates often observed when bulky alkyl nitrites are used with heavily substituted substrates.
| Evidence Dimension | Steric bulk of the leaving alkoxy group |
| Target Compound Data | Methyl nitrite (compact -CH3 group) |
| Comparator Or Baseline | tert-Butyl nitrite (bulky -C(CH3)3 group) |
| Quantified Difference | Methyl nitrite offers the absolute minimum steric volume for an alkyl nitrite, avoiding the severe steric clashes inherent to the tertiary carbon of t-BuONO during transition state formation. |
| Conditions | Base-catalyzed nitrosation of acyclic carbonyls |
Ensures high conversion rates when nitrosating sterically hindered or complex organic substrates where bulky reagents fail.
In high-temperature radical generation and atmospheric modeling, the thermal decomposition pathway of the nitrite is critical. Methyl nitrite primarily decomposes via homolytic cleavage of the O-NO bond to yield methoxy radicals and nitric oxide. In contrast, the pyrolysis of ethyl nitrite exhibits a significant roaming mechanism where the molecule decomposes into acetaldehyde (CH3CHO) and nitroxyl (HNO) [1]. Because methyl nitrite lacks the beta-carbon required for this specific roaming pathway, it provides a cleaner source of NO and alkoxy radicals without generating aldehyde byproducts.
| Evidence Dimension | Pyrolysis byproduct formation (Aldehyde + HNO) |
| Target Compound Data | Methyl nitrite (No roaming pathway to aldehyde) |
| Comparator Or Baseline | Ethyl nitrite (Significant branching to CH3CHO + HNO via roaming) |
| Quantified Difference | Complete absence of the beta-hydrogen roaming pathway in methyl nitrite, whereas ethyl nitrite yields competitive amounts of acetaldehyde alongside standard radical cleavage. |
| Conditions | High-temperature pyrolysis (1000–1800 K) |
Crucial for researchers and engineers requiring clean NO/alkoxy radical generation without downstream contamination from reactive aldehydes.
Methyl nitrite is the mandatory intermediate for the UBE process, reacting with carbon monoxide over a palladium catalyst to produce battery-grade dimethyl carbonate. Its gaseous state at room temperature allows for seamless integration into continuous flow reactors without the vaporization equipment required for liquid nitrites [1].
For the synthesis of oximes, nitrosamines, or diazonium salts where aqueous sodium nitrite/acid mixtures would degrade the substrate, methyl nitrite serves as a strictly anhydrous nitrosating agent. Its minimal steric bulk ensures efficient reaction even with hindered enolates [2].
Due to its specific thermal and photochemical decomposition profile—which avoids the acetaldehyde-generating roaming pathways seen in ethyl nitrite—methyl nitrite functions as a reliable precursor for generating pure methoxy radicals and NO in shock tube experiments and atmospheric simulation chambers [3].
Compressed Gas;Acute Toxic;Health Hazard